CH-Fubiata is classified as a synthetic cannabinoid, a category of new psychoactive substances that mimic the effects of natural cannabinoids found in cannabis. These compounds are often designed to circumvent legal restrictions and are commonly associated with recreational drug use. Synthetic cannabinoids like CH-Fubiata exert psychoactive effects similar to delta-9-tetrahydrocannabinol, the principal psychoactive component of cannabis, but they can also exhibit different pharmacological profiles and safety concerns due to their synthetic nature .
CH-Fubiata was first identified in seized materials, highlighting its emergence in the illicit drug market. It belongs to a group of synthetic cannabinoids characterized by an indole-3-acetamide core structure. This classification places it within a broader category of synthetic cannabinoids that have been increasingly reported in various jurisdictions, reflecting ongoing trends in drug synthesis and distribution . The structural evolution of these compounds is driven by legislative changes and the quest for more potent substances .
The synthesis of CH-Fubiata typically involves multi-step organic reactions that incorporate various chemical precursors. The compound is synthesized using techniques such as:
The molecular structure of CH-Fubiata features an indole core linked to an acetamide group. This configuration is significant for its interaction with cannabinoid receptors in the brain. Key structural data includes:
CH-Fubiata undergoes several metabolic reactions once introduced into biological systems. Key reactions include:
The mechanism by which CH-Fubiata exerts its effects primarily involves agonism at cannabinoid receptors, particularly CB1 and CB2 receptors located in the central nervous system. Upon binding to these receptors, CH-Fubiata mimics natural endocannabinoids, leading to various physiological effects such as altered mood, perception, and cognition. The specific binding affinity and efficacy at these receptors can vary based on minor structural modifications compared to other synthetic cannabinoids .
CH-Fubiata exhibits several notable physical and chemical properties:
Relevant analyses often involve spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for precise identification and quantification.
CH-Fubiata has been primarily studied within toxicology and forensic science contexts due to its emergence as a recreational drug. Research focuses on:
The structural progression of synthetic cannabinoids following China's 2021 ban exemplifies a deliberate circumvention strategy characterized by three key modifications:
Core-Linker Reconfiguration: Traditional synthetic cannabinoids typically featured direct amide bonds between the indole/indazole nitrogen and the carbonyl group. Post-ban compounds like CH-FUBIATA introduced a methylene spacer between the indole core and the amide functionality, creating the indole-3-acetamide scaffold that technically falls outside the controlled core definitions [4].
Tail Group Diversification: Novel tail groups emerged to replace previously controlled structures. CH-FUBIATA incorporates a cyclohexylamide tail, distinguishing it from earlier pentyl or fluoropentyl tail groups that were explicitly covered under legislation [3] [4].
Regional Structural Specialization: Analytical data indicates geographical specialization in synthetic cannabinoid receptor agonists emergence patterns. While OXIZID derivatives initially dominated Southeast Asian markets, acetamide-linker compounds including ADB-FUBIATA (the structural precursor to CH-FUBIATA) rapidly proliferated in European and North American markets [1] [5].
Table 1: Structural Comparison of Pre-Ban and Post-Ban Synthetic Cannabinoid Receptor Agonists
Structural Element | Pre-Ban Scaffold (Controlled) | Post-Ban Scaffold (CH-FUBIATA Type) |
---|---|---|
Core Structure | Indole-3-carboxamide | Indole-3-acetamide |
Linker Group | Direct amide bond | Ethyl spacer + amide bond |
Tail Group | Pentyl/fluoropentyl | Cyclohexyl |
Regulatory Status | Controlled under China's 2021 ban | Not covered by legislation |
CH-FUBIATA exemplifies the strategic molecular design employed to circumvent controlled substance legislation. Its chemical structure (C₂₃H₂₅FN₂O; molecular weight 364.5 g/mol) features a critical two-atom spacer between the indole core and the amide functionality, distinguishing it from controlled indole-3-carboxamides that lack this spacer [3] [4]. The compound was first identified alongside its structural analog ADB-FUBIATA in international drug seizures during 2021-2022, coinciding precisely with the implementation of China's generic ban [3]. Analytical characterization confirmed its IUPAC designation as N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide, with the cyclohexyl tail group representing another deliberate deviation from controlled pentyl tail variants [3].
The emergence timing and structural attributes of CH-FUBIATA demonstrate a direct cause-effect relationship with regulatory changes. Within months of China's July 2021 legislation, forensic laboratories began identifying acetamide-linker compounds in material seized from China, Russia, the United States, and Belgium [2] [4]. This pattern indicates the existence of pre-planned molecular templates designed specifically to exploit legislative loopholes. The structural minimalism of these designs—retaining fundamental pharmacophores while modifying connection points and substituents—enabled rapid production and distribution of non-controlled alternatives [4].
The global distribution patterns of CH-FUBIATA and related acetamide-linker synthetic cannabinoid receptor agonists reveal complex trafficking networks and analytical challenges:
Geographical Distribution: CH-FUBIATA was first identified in international drug seizures alongside ADB-FUBIATA, with confirmed detections in China, Russia, the United States, Belgium, Denmark, and Indonesia [1] [3] [4]. Its structural analog CH-PIACA was identified in seized material in Denmark in 2022, demonstrating European distribution networks [4].
Prevalence Trends: While comprehensive prevalence data specifically for CH-FUBIATA remains limited due to its recent emergence, its structural analog ADB-FUBIATA demonstrated dramatically increasing detection rates. According to United States National Forensic Laboratory Information System data, ADB-FUBIATA moved from the 14th most prevalent synthetic cannabinoid in 2021 to the 3rd most prevalent in the first half of 2022, reflecting the rapid market penetration of this structural class [5].
Table 2: Global Detections of CH-FUBIATA and Structural Analogs
Compound | Location of First Identification | Year Reported | Structural Relationship to CH-FUBIATA |
---|---|---|---|
ADB-FUBIATA | China, Russia, USA, Belgium | 2021 | Direct analog, differs in tail group |
CH-PIACA | Denmark | 2022 | Pentyl tail variant |
CH-FUBIATA | Multiple jurisdictions | 2022 | Reference compound |
Table 3: Analytical Approaches for CH-FUBIATA Identification
Analytical Technique | Application in Identification | Limitations |
---|---|---|
Gas Chromatography-Mass Spectrometry | Initial screening of seized materials | Limited library entries for novel compounds |
Liquid Chromatography-High Resolution Mass Spectrometry | Structural characterization and metabolite identification | Requires advanced instrumentation |
Nuclear Magnetic Resonance Spectroscopy | Definitive structural confirmation | Low sensitivity, requires pure samples |
Ion Trap Mobility Spectrometry | Field detection in correctional facilities | Limited library definitions for new analogs |
Forensic identification of CH-FUBIATA exemplifies the continuous analytical challenges posed by novel psychoactive substances. Initial identifications required orthogonal analytical approaches combining gas chromatography-mass spectrometry, liquid chromatography-high resolution mass spectrometry, and nuclear magnetic resonance spectroscopy for structural confirmation [4] [6]. The absence of standardized spectral libraries necessitated extensive characterization efforts, significantly delaying forensic reporting and public health responses. Prison systems employing trace detection technologies like the Itemiser 3E® faced particular challenges, as library definitions required constant updating to detect newly emerging compounds [6]. The analytical complexity is compounded by the co-occurrence of multiple synthetic cannabinoid receptor agonists in seized materials, as observed in samples containing both CH-FUBIATA and ADB-FUBIATA [3].
The emergence of CH-FUBIATA within the broader context of generic legislation highlights an ongoing cycle of regulatory action and chemical innovation. As noted in European Monitoring Centre for Drugs and Drug Addiction reports, 20 of 23 novel synthetic cannabinoid receptor agonists identified between June 2021 and July 2022 were specifically designed to evade Chinese regulatory controls [2]. The strategic molecular modifications present in CH-FUBIATA—minimal yet sufficient to circumvent legislative language—exemplify how clandestine chemists leverage structural ambiguity to maintain continuous supply of non-controlled psychoactive substances. This cat-and-mouse dynamic presents persistent challenges for forensic science, public health, and drug policy, demanding innovative approaches to substance regulation and detection that anticipate molecular diversification strategies.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: